CID 90472080
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butylcyclopentadienylzirconium trichloride is an organometallic compound with the chemical formula C9H13Cl3Zr. It is a dark orange solid that is insoluble in water. This compound is part of a broader class of organometallic compounds that are widely used as reagents, catalysts, and precursor materials in various industrial and scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Butylcyclopentadienylzirconium trichloride can be synthesized through the reaction of zirconium tetrachloride with n-butylcyclopentadiene in the presence of a suitable solvent. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In industrial settings, the production of n-butylcyclopentadienylzirconium trichloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in high and ultra-high purity forms to meet the specific requirements of various applications .
Analyse Chemischer Reaktionen
Types of Reactions
N-Butylcyclopentadienylzirconium trichloride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the chlorine atoms are replaced by other ligands.
Reduction Reactions: It can be reduced to form lower oxidation state zirconium compounds.
Oxidation Reactions: The compound can also undergo oxidation to form higher oxidation state zirconium compounds.
Common Reagents and Conditions
Common reagents used in reactions with n-butylcyclopentadienylzirconium trichloride include:
Alkylating Agents: For substitution reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organozirconium compounds, while reduction and oxidation reactions can produce zirconium compounds with different oxidation states .
Wissenschaftliche Forschungsanwendungen
N-Butylcyclopentadienylzirconium trichloride has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in polymerization reactions and as a precursor for the synthesis of other organometallic compounds.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of thin films, coatings, and other advanced materials.
Wirkmechanismus
The mechanism of action of n-butylcyclopentadienylzirconium trichloride involves its interaction with various molecular targets and pathways. As a catalyst, the compound facilitates the formation of new chemical bonds by providing an active site for the reaction to occur. In biological systems, the compound can interact with cellular components, leading to changes in cellular function and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethylbis(cyclopentadienyl)silylzirconium Dichloride
- Bis(tetramethylcyclopentadienyl)zirconium Dichloride
- Zirconium Bis(hexamethyldisilazide) Dichloride
- Bis(ethylcyclopentadienyl)zirconium Dichloride
- Dichlorobis(1-neomenthylindenyl)zirconium
- Bis(2-methylindenyl)zirconium Dichloride
- Dichloro[(R,R)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium
- Bis(tert-butylcyclopentadienyl)zirconium (IV) Dichloride
- Bis(pentamethylcyclopentadienyl)zirconium (IV) Dichloride
Uniqueness
N-Butylcyclopentadienylzirconium trichloride is unique due to its specific structure and reactivity. The presence of the n-butyl group and the cyclopentadienyl ligand provides distinct chemical properties that differentiate it from other similar compounds. These unique properties make it particularly useful in specific catalytic and synthetic applications .
Eigenschaften
Molekularformel |
C9H13Cl3Zr |
---|---|
Molekulargewicht |
318.8 g/mol |
InChI |
InChI=1S/C9H13.3ClH.Zr/c1-2-3-6-9-7-4-5-8-9;;;;/h4-5,7-8H,2-3,6H2,1H3;3*1H;/q;;;;+3/p-3 |
InChI-Schlüssel |
KNPUFKHOCFMNPL-UHFFFAOYSA-K |
Kanonische SMILES |
CCCC[C]1[CH][CH][CH][CH]1.Cl[Zr](Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.